

Charybdotoxin Application Notes for In Vivo Rodent Studies

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Compound of Interest

Compound Name: *Charybdotoxin*

Cat. No.: *B1139619*

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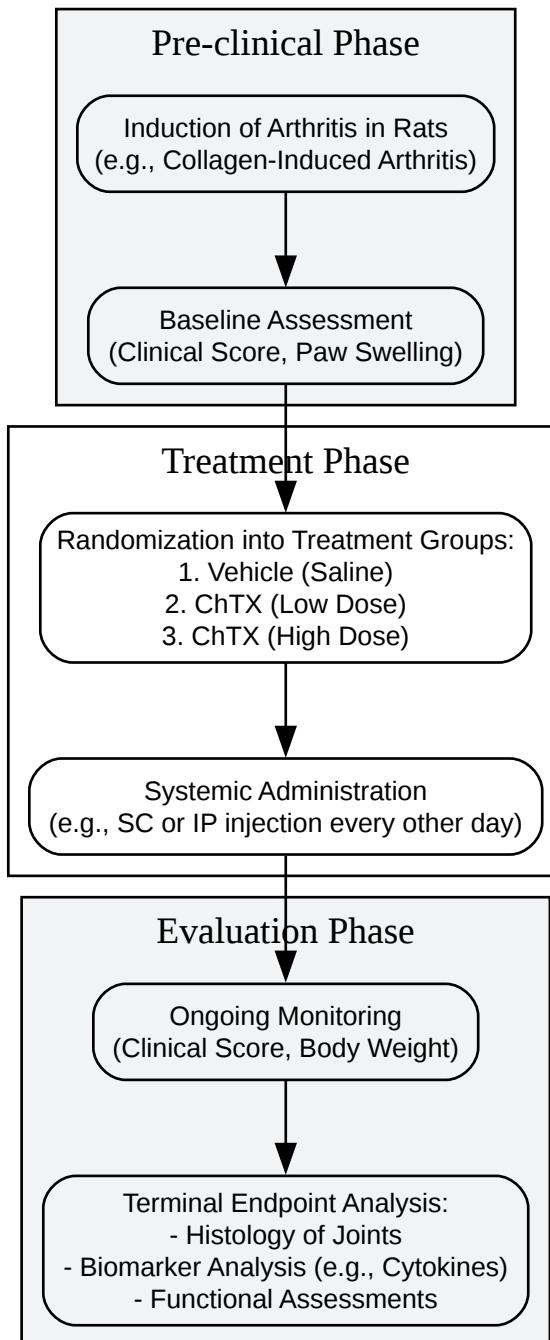
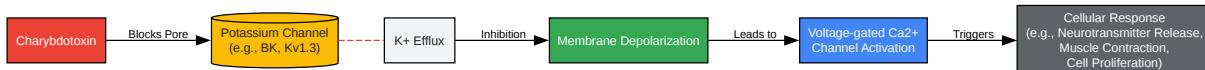
Introduction

Charybdotoxin (ChTX) is a 37-amino acid peptide neurotoxin originally isolated from the venom of the scorpion *Leiurus quinquestriatus hebraeus*. It is a potent and well-characterized blocker of several types of potassium (K⁺) channels, including large-conductance calcium-activated K⁺ channels (BK, KCa1.1) and some voltage-gated K⁺ channels such as Kv1.2 and Kv1.3.^{[1][2]} This property makes **Charybdotoxin** a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in various biological systems. These application notes provide a detailed guide for the use of **Charybdotoxin** in in vivo rodent studies, covering its mechanism of action, administration protocols, and potential applications.

Mechanism of Action

Charybdotoxin functions by physically occluding the pore of target potassium channels.^[3] A critical lysine residue on the toxin inserts into the channel's outer vestibule, effectively blocking the flow of potassium ions.^[3] This blockade of K⁺ channels leads to a decrease in potassium efflux, which can result in membrane depolarization and an increase in cellular excitability. The affinity of ChTX for different K⁺ channels varies, with reported IC₅₀ and K_d values in the nanomolar range for its primary targets.

Signaling Pathway of Charybdotoxin Action



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